molecular formula C13H9N5 B12514358 4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile

4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile

Cat. No.: B12514358
M. Wt: 235.24 g/mol
InChI Key: ZKQFEJOOCKPJKT-UHFFFAOYSA-N
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Description

4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile is a heterocyclic compound that features an imidazo[1,5-c]pyrimidine core fused with a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile typically involves the cyclization of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. The reaction is usually carried out under acidic conditions, which facilitates the formation of the imidazo[1,5-c]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile is unique due to its specific substitution pattern and the presence of the benzonitrile group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H9N5

Molecular Weight

235.24 g/mol

IUPAC Name

4-(5-aminoimidazo[1,5-c]pyrimidin-3-yl)benzonitrile

InChI

InChI=1S/C13H9N5/c14-7-9-1-3-10(4-2-9)12-17-8-11-5-6-16-13(15)18(11)12/h1-6,8H,(H2,15,16)

InChI Key

ZKQFEJOOCKPJKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC=C3N2C(=NC=C3)N

Origin of Product

United States

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